Cas no 681853-96-3 (L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-)

L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)- は、高度に保護された糖誘導体であり、有機合成において重要な中間体として利用されます。3,4位のアセトニド保護基と1位のトリチル基により、選択的な反応性が確保されており、グリコシル化反応や複雑な糖鎖構築に適しています。5,6-ジデオキシ構造と5位の二重結合は、さらなる修飾のための反応点を提供し、医薬品や天然物合成における多様な応用が可能です。この化合物の立体特異性と安定性は、精密な糖化学反応において特に優位性を持ちます。

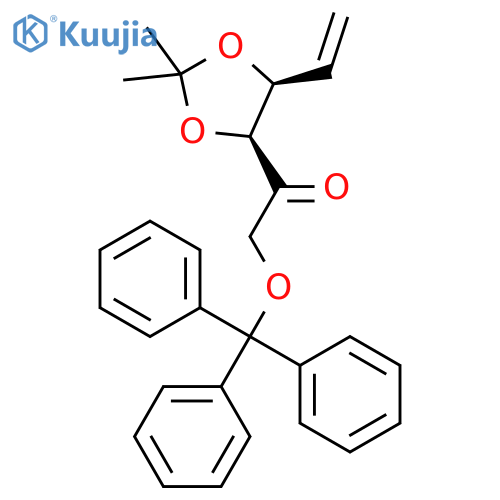

681853-96-3 structure

商品名:L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-

CAS番号:681853-96-3

MF:C28H28O4

メガワット:428.519528388977

MDL:MFCD13184742

CID:832595

PubChem ID:11189560

L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)- 化学的及び物理的性質

名前と識別子

-

- L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-

- L-ERYTHRO-HEX-5-EN-2-ULOSE, 5,6-DIDEOXY-3,4-O-(1-METHYLETHYLIDENE)-1-O-(TRIPHENYLMETHYL)- (9CI)

- 1-[(4S,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]-2-trityloxyethanone

- AKOS037649999

- 681853-96-3

- 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone

- YOYUDDUZWMEVTR-IZZNHLLZSA-N

- C12030

- MFCD13184742

- SCHEMBL4406511

- 1-((4S,5S)-2,2-Dimethyl-5-vinyl-[1,3]dioxolan-4-yl)-2-trityloxy-ethanone

- CS-B0367

- CS-14047

- L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-

-

- MDL: MFCD13184742

- インチ: InChI=1S/C28H28O4/c1-4-25-26(32-27(2,3)31-25)24(29)20-30-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-19,25-26H,1,20H2,2-3H3/t25-,26+/m0/s1

- InChIKey: YOYUDDUZWMEVTR-IZZNHLLZSA-N

- ほほえんだ: C=C[C@H]1[C@@H](C(=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(C)(C)O1

計算された属性

- せいみつぶんしりょう: 428.19875937g/mol

- どういたいしつりょう: 428.19875937g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 32

- 回転可能化学結合数: 8

- 複雑さ: 578

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 44.8Ų

L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D766637-100mg |

L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |

681853-96-3 | 95% | 100mg |

$265 | 2024-06-06 | |

| eNovation Chemicals LLC | D766637-250mg |

L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |

681853-96-3 | 95% | 250mg |

$445 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058042-100mg |

1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone |

681853-96-3 | 98% | 100mg |

¥9480.00 | 2024-05-04 | |

| eNovation Chemicals LLC | D766637-5g |

L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |

681853-96-3 | 95% | 5g |

$2605 | 2024-06-06 | |

| Aaron | AR00FCP7-5g |

L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |

681853-96-3 | 95% | 5g |

$2361.00 | 2023-12-14 | |

| A2B Chem LLC | AH15199-100mg |

L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |

681853-96-3 | 95% | 100mg |

$196.00 | 2024-04-19 | |

| Aaron | AR00FCP7-250mg |

L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |

681853-96-3 | 95% | 250mg |

$399.00 | 2023-12-14 | |

| Aaron | AR00FCP7-2g |

L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |

681853-96-3 | 95% | 2g |

$1478.00 | 2023-12-14 | |

| Aaron | AR00FCP7-500mg |

L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |

681853-96-3 | 95% | 500mg |

$566.00 | 2023-12-14 | |

| eNovation Chemicals LLC | D766637-5g |

L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |

681853-96-3 | 95% | 5g |

$3720 | 2025-02-18 |

L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)- 関連文献

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

681853-96-3 (L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-) 関連製品

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:681853-96-3)L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-

清らかである:99%

はかる:250mg

価格 ($):164